1-Chloropentane;manganese
Description
1-Chloropentane (CAS: 543-59-9) is a straight-chain chlorinated alkane with the molecular formula C₅H₁₁Cl and a molecular weight of 106.59 g/mol. It is a colorless, flammable liquid with a boiling point of 107–108°C and a melting point of -60°C . Its structure (SMILES: CCCCCCl) allows for strong London dispersion forces due to its linear geometry, contributing to higher boiling points compared to branched isomers .
1-Chloropentane is utilized in diverse applications, including:
- Nanomaterial synthesis: Efficient removal of polystyrene (PS) spheres in graphene nanomesh production, outperforming cyclohexane due to weaker adsorption forces .
- Enantioseparation: Acts as a solvent for chiral selectors in liquid-liquid extraction, achieving operational selectivity (α = 1.5) for L-α-methylphenylglycine amide .
- Catalysis: Serves as a substrate in dehydrohalogenation reactions over niobium cluster catalysts, with temperature-dependent reactivity and selectivity .
Its safety profile highlights flammability, toxicity upon ingestion/inhalation, and environmental hazards, necessitating stringent handling protocols .
Properties
CAS No. |
91153-65-0 |
|---|---|
Molecular Formula |
C5H10ClMn- |
Molecular Weight |
160.52 g/mol |
IUPAC Name |
1-chloropentane;manganese |
InChI |
InChI=1S/C5H10Cl.Mn/c1-2-3-4-5-6;/h1-5H2;/q-1; |
InChI Key |
KJUSEPDABJMYKU-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCCl.[Mn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropentane can be synthesized from 1-pentanol by treatment with hydrogen chloride. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the alcohol to the corresponding alkyl halide .
Industrial Production Methods: In industrial settings, 1-chloropentane is produced through the chlorination of pentane. This process involves the free-radical halogenation of pentane using chlorine gas under ultraviolet light or heat to initiate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropentane undergoes various types of chemical reactions, including:
Substitution Reactions: In which the chlorine atom is replaced by another atom or group.
Elimination Reactions: In which the chlorine atom and a hydrogen atom are removed to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: 1-Pentanol
Elimination Reactions: Pentene
Scientific Research Applications
1-Chloropentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: As a model compound to study the effects of alkyl halides on biological systems.
Industrial Applications: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloropentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 1-Chloropentane vs. 2-Chloropentane vs. 3-Chloropentane
Key Insight : The linear structure of 1-chloropentane enables better molecular packing and stronger van der Waals interactions, resulting in a higher boiling point than its branched positional isomers .
Branched Isomers: 1-Chloropentane vs. 2-Methyl-2-Chlorobutane
| Property | 1-Chloropentane | 2-Methyl-2-Chlorobutane |
|---|---|---|
| Boiling Point | 107–108°C | ~85°C (estimated) |
| Branching | None | Highly branched |
| Surface Area | Larger | Smaller |
Key Insight : Branching in 2-methyl-2-chlorobutane reduces surface area and weakens intermolecular forces, lowering its boiling point by ~20°C compared to 1-chloropentane .
Homologous Series: 1-Chloropentane vs. 1-Chlorohexane vs. 1-Chlorobutane
| Property | 1-Chlorobutane | 1-Chloropentane | 1-Chlorohexane |
|---|---|---|---|
| Boiling Point | ~78°C | 107–108°C | ~134°C |
| Chain Length | C4 | C5 | C6 |
| Diffusivity in He | N/A | +2% vs. estimated | N/A |
Key Insight : Increasing chain length enhances van der Waals interactions, raising boiling points progressively. 1-Chloropentane’s diffusivity in helium at 428 K exceeds theoretical predictions by 2%, indicating subtle molecular interactions .
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